2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide
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Description
2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide is a useful research compound. Its molecular formula is C17H13BrN2O2 and its molecular weight is 357.207. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is suggested that when appended to a ligand or pharmacophore through its acid linker, this building block allows for uv light-induced covalent modification of a biological target .
Mode of Action
The compound’s mode of action involves interactions with its targets that lead to changes in the biological system. It is suggested that the compound can undergo UV light-induced covalent modification of a biological target . This implies that the compound may bind to its target and induce changes in its structure or function.
Biochemical Pathways
The compound’s ability to undergo uv light-induced covalent modification suggests that it may affect pathways involving its target .
Result of Action
The compound’s ability to undergo uv light-induced covalent modification suggests that it may induce changes in the structure or function of its target .
Biological Activity
The compound 2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide has garnered interest in the scientific community due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C16H15BrN2O
- Molecular Weight : 345.21 g/mol
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives containing a carbamoyl group have been shown to inhibit cancer cell proliferation effectively. In a study involving various synthesized analogs, compounds with similar functionalities demonstrated IC50 values in the micromolar range against several cancer cell lines, including breast and lung cancers .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MDA-MB-435 (breast cancer) | 15.1 |
Compound B | EKVX (lung cancer) | 25.9 |
Compound C | OVCAR-4 (ovarian cancer) | 28.7 |
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterases, which are critical enzymes in neurotransmission. Compounds with a carbamoyl moiety have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain derivatives showed IC50 values as low as 1.60 µM for BChE, indicating strong potential for treating cognitive disorders .
Compound | Enzyme Target | IC50 (µM) |
---|---|---|
Compound D | AChE | 38.98 |
Compound E | BChE | 1.60 |
The biological activity of This compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound likely binds to the active sites of specific enzymes, inhibiting their function and thereby affecting metabolic pathways.
- Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives may increase ROS levels in cells, which can trigger apoptosis in tumor cells.
Case Study 1: Anticancer Efficacy
In a controlled study, a derivative of the compound was tested against various cancer cell lines. The results showed that it significantly reduced cell viability in a dose-dependent manner, demonstrating its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of related compounds on neuroblastoma cells. The findings suggested that these compounds could protect against oxidative stress-induced apoptosis, indicating their potential use in neurodegenerative diseases.
Properties
IUPAC Name |
2-bromo-N-[4-(prop-2-ynylcarbamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-2-11-19-16(21)12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)18/h1,3-10H,11H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQWVLLFIDTOIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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